N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide
Overview
Description
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzamide structure, with additional nitro and ethyl(phenyl)amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-aminobenzamide, undergoes nitration to introduce the nitro group at the 3-position.
Sulfonylation: The nitrated intermediate is then subjected to sulfonylation using ethyl(phenyl)amine and a sulfonyl chloride reagent to form the sulfonamide linkage.
Coupling Reaction: The final step involves coupling the sulfonylated intermediate with an appropriate benzoyl chloride to form the desired benzamide structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide can undergo reduction to form an amino group under suitable conditions.
Hydrolysis: The benzamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products:
Reduction: Formation of N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Formation of 4-{[ethyl(phenyl)amino]sulfonyl}benzoic acid and 3-nitroaniline.
Scientific Research Applications
Chemistry: N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
- N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide
- N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide
- N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide
Comparison: N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro group at the 3-position, which can influence its reactivity and interaction with biological targets. Compared to its analogs with nitro groups at different positions, this compound may exhibit distinct pharmacological and chemical properties, making it a valuable candidate for specific applications.
Properties
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-2-23(18-8-4-3-5-9-18)30(28,29)20-13-11-17(12-14-20)22-21(25)16-7-6-10-19(15-16)24(26)27/h3-15H,2H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAPQCLDDCSBJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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